Cas no 2148081-97-2 (2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid)

2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Oxepaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid
- 2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid
- 2148081-97-2
- EN300-1286272
-
- Inchi: 1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(9-10(15)16)5-4-7-18-8-6-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)
- InChI Key: JTVOHPSHMODSCO-UHFFFAOYSA-N
- SMILES: O1CCCC(NC(OC(C)(C)C)=O)(CC(O)=O)CC1
Computed Properties
- Exact Mass: 273.15762283g/mol
- Monoisotopic Mass: 273.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9Ų
- XLogP3: 1.6
Experimental Properties
- Density: 1.15±0.1 g/cm3(Predicted)
- Boiling Point: 438.3±38.0 °C(Predicted)
- pka: 4.66±0.10(Predicted)
2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286272-10.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid |
2148081-97-2 | 10.0g |
$3683.0 | 2023-07-10 | ||
Enamine | EN300-1286272-5000mg |
2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid |
2148081-97-2 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1286272-2500mg |
2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid |
2148081-97-2 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1286272-0.05g |
2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid |
2148081-97-2 | 0.05g |
$719.0 | 2023-07-10 | ||
Enamine | EN300-1286272-1.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid |
2148081-97-2 | 1.0g |
$857.0 | 2023-07-10 | ||
Enamine | EN300-1286272-50mg |
2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid |
2148081-97-2 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1286272-100mg |
2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid |
2148081-97-2 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1286272-250mg |
2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid |
2148081-97-2 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1286272-2.5g |
2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid |
2148081-97-2 | 2.5g |
$1680.0 | 2023-07-10 | ||
Enamine | EN300-1286272-5.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}oxepan-4-yl)acetic acid |
2148081-97-2 | 5.0g |
$2485.0 | 2023-07-10 |
2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid Related Literature
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on 2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid
Comprehensive Overview of 2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid (CAS No. 2148081-97-2)
2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid (CAS No. 2148081-97-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique oxepane ring structure and tert-butoxycarbonyl (Boc) protecting group, is widely utilized in peptide synthesis and drug development. Its molecular formula and structural features make it a valuable intermediate for designing novel therapeutics targeting enzyme inhibition and receptor modulation.
The growing interest in 2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid aligns with the broader trend of small-molecule drug discovery and precision medicine. Researchers are increasingly exploring its potential in cancer therapy, neurodegenerative diseases, and metabolic disorders, as evidenced by recent publications and patent filings. The compound’s Boc-protected amine functionality ensures stability during synthetic processes, while the carboxylic acid moiety allows for further derivatization, making it a versatile building block.
One of the most searched questions related to this compound is: "What is the role of Boc-protected amino acids in peptide synthesis?" The answer lies in the compound’s ability to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl group can be selectively removed under mild acidic conditions, enabling controlled stepwise elongation of peptide chains. This property is critical for producing high-purity peptides, which are essential for biopharmaceutical applications.
Another hot topic in the context of CAS No. 2148081-97-2 is its potential in PROTAC (Proteolysis-Targeting Chimera) technology. PROTACs are a revolutionary class of drugs that degrade target proteins rather than inhibiting them, and 2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid could serve as a linker or scaffold in these bifunctional molecules. Its oxepane ring provides conformational flexibility, which is often required for optimal protein degradation efficiency.
From a synthetic chemistry perspective, the compound’s oxepane-4-yl acetic acid core is notable for its ring strain and hydrogen-bonding capacity, which can influence molecular recognition in biological systems. These features are particularly relevant for fragment-based drug design (FBDD), where small, rigid fragments are screened for binding affinity before optimization into lead compounds. The carboxylic acid group also facilitates conjugation with other pharmacophores, enhancing drug-likeness and bioavailability.
In the realm of green chemistry, researchers are investigating eco-friendly methods to synthesize 2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid, such as catalytic hydrogenation or biocatalytic routes. These approaches align with the global push for sustainable pharmaceutical manufacturing, reducing reliance on hazardous reagents and minimizing waste. Such innovations are frequently discussed in forums and publications focused on green synthesis and process optimization.
For analytical chemists, the characterization of CAS No. 2148081-97-2 involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets stringent quality standards for preclinical studies. Common search queries include: "How to analyze Boc-protected compounds by LC-MS?" and "What solvents are compatible with oxepane derivatives?", reflecting the practical challenges faced in the lab.
In summary, 2-(4-{(tert-butoxy)carbonylamino}oxepan-4-yl)acetic acid (CAS No. 2148081-97-2) is a multifaceted compound with broad applications in drug discovery, peptide chemistry, and bioconjugation. Its structural attributes and functional groups make it indispensable for researchers exploring next-generation therapeutics and sustainable synthesis. As the scientific community continues to uncover its potential, this compound will likely remain a focal point in medicinal chemistry and biomolecular engineering.
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